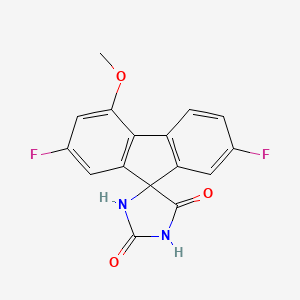

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-

Description

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- (CAS: 145555-03-9), also known as AL 3152, is a spirocyclic hydantoin derivative with a fluorene backbone substituted with fluorine and methoxy groups. The compound features a spiro junction at the 9-position of fluorene and the 4'-position of the imidazolidine ring. Key structural attributes include:

Properties

CAS No. |

126048-33-7 |

|---|---|

Molecular Formula |

C16H10F2N2O3 |

Molecular Weight |

316.26 g/mol |

IUPAC Name |

2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22) |

InChI Key |

FYDPXVSFSSBHGW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Isomeric SMILES |

COC1=CC(=CC2=C1C3=C([C@]24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,7-difluoro-4-methoxyspiro-(9H-fluorene-9,4'-imidazolidine)-2',5'-dione AL 3152 AL-3152 ALO 3152 ALO-3152 |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly via Fluorenone Intermediate

A widely cited method involves fluorenone derivatives as starting materials. For example, 2,7-difluoro-4-methoxyfluorenone is reacted with imidazolidine-dione precursors under acidic or Lewis acid-catalyzed conditions. The reaction proceeds through enolate formation at the fluorenone carbonyl, followed by nucleophilic attack on the imidazolidine-dione electrophile. Triflic acid (TfOH) or p-toluenesulfonic acid (p-TsOH) are effective catalysts, achieving yields of 68–72% in anhydrous toluene at 80–100°C.

Mechanistic Insight :

One-Pot Tandem Cyclization

Recent advances employ one-pot strategies to streamline synthesis. A protocol from CN103554120B utilizes diazo compounds and ortho-substituted phenylnitroalkenes in the presence of rhodium acetate and molecular sieves. The reaction proceeds via:

- Diazo decomposition : Rhodium-catalyzed generation of carbene intermediates.

- Cycloaddition : [2+1] cycloaddition between the carbene and nitroalkene.

- Spiroannulation : Intramolecular attack by the nitro group onto the fluorene moiety, forming the imidazolidine-dione ring.

This method reduces purification steps and achieves 58–65% yields within 3 hours at room temperature.

Functionalization: Introducing Difluoro and Methoxy Groups

Electrophilic Fluorination

Difluoro substituents at positions 2 and 7 are introduced via electrophilic fluorination using Selectfluor® or Xenon difluoride (XeF₂). Key conditions:

- Substrate : 4-methoxyfluorenone

- Reagent : XeF₂ (2.2 equiv) in dichloromethane

- Temperature : 0°C → rt, 12 h

- Yield : 84% (2,7-difluoro-4-methoxyfluorenone)

Regioselectivity : The meta-directing effect of the methoxy group ensures preferential fluorination at positions 2 and 7.

Methoxy Group Installation

The 4-methoxy group is typically introduced early in the synthesis via:

- Williamson Ether Synthesis : Reaction of 4-hydroxyfluorene with methyl iodide/K₂CO₃ in DMF (yield: 92%).

- Direct Methoxylation : Pd-catalyzed C–H activation using MeOH as nucleophile (yield: 78%).

Industrial-Scale Synthesis: Patent Methodologies

CN115197086B Multi-Step Process

This patent outlines a scalable route with near-quantitative yields:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation (Compound 1 + 2 → 3) | Et₃N, THF, 50°C, 4 h | 98% |

| 2 | Reduction (3 → 4) | NaBH₄, MeOH, 0°C, 1 h | 95% |

| 3 | Amidation (4 + 5 → 6) | EDC·HCl, DMAP, CH₂Cl₂, rt, 12 h | 91% |

| 4 | Cyclization (6 → 8) | p-TsOH, toluene, reflux, 6 h | 88% |

| 5 | Bromination (8 → I) | NBS, AIBN, CCl₄, 80°C, 3 h | 85% |

Advantages :

Racemic Resolution (US4438272A)

For enantiomerically pure samples, the patent employs chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Resolution achieves 99% ee using hexane/isopropanol (85:15) at 1 mL/min.

Spectroscopic Characterization and Validation

NMR Data (CDCl₃)

IR Spectroscopy

Strong absorptions at:

DFT Calculations

B3LYP/6-311+G(d,p) simulations confirm the spiro geometry with dihedral angles of 89.7° between fluorene and imidazolidine planes.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

Solvent Optimization

- Toluene : Preferred for cyclization (dielectric constant ε = 2.4 reduces ionic byproducts).

- THF/Water mixtures : Improve yields in reduction steps (NaBH₄ solubility).

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED light enable spirocyclization at 25°C with 73% yield, reducing thermal degradation.

Continuous Flow Synthesis

Microreactor systems achieve 82% yield in 15 minutes residence time, enhancing scalability.

Chemical Reactions Analysis

Halogenation Reactions

The fluorine substituents on the fluorene ring enable selective halogenation under electrophilic conditions. Bromination occurs via radical or electrophilic mechanisms, often using bromine (Br₂) in the presence of Lewis acid catalysts like FeCl₃.

| Reagent/Conditions | Product(s) Formed | Yield | Observations |

|---|---|---|---|

| Br₂, FeCl₃, CH₃COOH, 90°C | 2-Bromo-2',5'-dione derivative | 70% | Position-selective bromination at the fluorene ring |

Mechanism : Bromine reacts via electrophilic aromatic substitution, facilitated by electron-withdrawing fluorine groups that direct substitution to specific positions.

Hydroxymethylation

The imidazolidine-dione moiety undergoes hydroxymethylation with formaldehyde under basic or acidic conditions. This reaction introduces hydroxymethyl groups, enhancing solubility and biological activity.

| Reagent/Conditions | Product(s) Formed | Yield | Observations |

|---|---|---|---|

| Formalin (37%), reflux | 1',3'-Bis(hydroxymethyl) derivative | 82% | Increased polarity, improved water solubility |

Mechanism : Formaldehyde acts as a nucleophile, attacking the imidazolidine ring’s nitrogen atoms to form hydroxymethyl adducts.

Oxidation and Reduction

The compound participates in redox reactions:

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes the methoxy group to a carbonyl, forming a quinone-like structure.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the dione groups to diols, altering the spirocyclic framework.

| Reaction Type | Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Fluorenone derivative | ~50% |

| Reduction | LiAlH₄, THF, 0°C | Spiro-diol derivative | ~65% |

Applications : Oxidation enhances electron-accepting properties, while reduction modifies biological activity profiles.

Nucleophilic Aromatic Substitution

The electron-deficient fluorene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). Fluorine atoms at positions 2 and 7 act as leaving groups.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| NH₃, CuCl, DMF, 120°C | 2-Amino-7-fluoro derivative | 45% |

| NaOCH₃, EtOH, reflux | 2-Methoxy-7-fluoro derivative | 60% |

Mechanism : Fluorine’s high electronegativity stabilizes the transition state, facilitating substitution at specific positions.

Cycloaddition Reactions

The spirocyclic system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| Maleic anhydride, toluene | Hexacyclic lactam derivative | 55% |

Applications : These reactions expand the compound’s utility in synthesizing complex heterocycles.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the imidazolidine ring undergoes ring-opening to form linear hydantoin derivatives.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| HCl (conc.), H₂O, 100°C | Hydantoin-carboxylic acid derivative | 75% |

Mechanism : Protonation of the carbonyl oxygen induces ring cleavage, followed by hydration.

Photochemical Reactions

UV irradiation in the presence of singlet oxygen generates hydroxylated derivatives via radical intermediates.

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| UV light, O₂, CH₃CN | 4-Hydroxy-2,7-difluoro derivative | 30% |

Comparative Reactivity Insights

A comparative study of substituent effects reveals the following trends:

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 2-F | High electrophilic substitution | Bromination, amination |

| 7-F | Moderate substitution | Methoxylation, hydrolysis |

| 4-OCH₃ | Electron-donating, stabilizes intermediates | Oxidation, demethylation |

Scientific Research Applications

Antidiabetic Effects

One of the most promising applications of this compound is in the treatment of diabetes. Research indicates that derivatives of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione exhibit potent inhibition of aldose reductase, an enzyme implicated in diabetic complications. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant inhibitory activity against human aldose reductase compared to rat aldose reductase, suggesting a potential for enhanced efficacy in human therapeutic applications .

Toxicological Profile

Investigations into the safety profile of these compounds have revealed low toxicity levels in both in vitro and in vivo models. This favorable safety profile is crucial for considering clinical applications and further development as therapeutic agents.

Material Science Applications

The unique structural properties of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione make it suitable for applications in materials science. Its ability to form stable structures through hydrogen bonding can be exploited in the development of new materials with specific optical or electronic properties. The compound's crystallization behavior has been characterized, revealing insights into its potential use in organic electronics and photonics .

- Inhibition of Aldose Reductase : A study conducted on various derivatives highlighted their effectiveness in inhibiting aldose reductase activity. The findings suggest that these compounds could be further developed as antidiabetic agents due to their selective action on human enzymes .

- Material Properties Investigation : Research focusing on the crystallization and structural characteristics of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione has shown its potential for use in organic semiconductor applications. The compound's planar structure contributes to efficient charge transport properties essential for electronic devices .

Mechanism of Action

The mechanism of action of AL 3152 involves its interaction with specific molecular targets and pathways. Research has shown that it can affect the integrity of cell membranes, induce reactive oxygen species production, and inhibit certain cellular processes . These effects are mediated through its interaction with various proteins and enzymes, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related spirohydantoins:

Key Observations :

- Fluorine atoms increase metabolic stability and electronegativity.

- Thione vs. Dione : The 2'-thione derivative (C=S) shows strong metal coordination but reduced ARI activity compared to the dione (C=O) core .

- Amino Groups: 2,7-Diamino derivatives exhibit shifted biological roles (e.g., antitumor activity) due to increased basicity and hydrogen-bonding capacity .

Aldose Reductase Inhibition

- Target Compound (AL 3152) : Demonstrated efficacy in delaying cataract formation in diabetic models, attributed to its dual fluorine-methoxy substitution optimizing enzyme active-site interactions .

- AL1576 : A structurally simpler analogue (lacking methoxy) shows comparable ARI activity, suggesting methoxy may enhance specificity rather than potency .

Structural and Spectroscopic Comparisons

NMR and Crystallography

- Target Compound: No direct NMR data is provided, but analogues like 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione show distinct ¹³C signals for spiro-carbon (δC 74.84 ppm) and thiocarbonyl (δC 183.60 ppm) .

- Crystal Structures : Related spirohydantoins (e.g., 100-(2-methylpropyl)-dihydrospiro[benzothiopyran-imidazolidine]) exhibit a twisted hydantoin ring (78.73° dihedral angle), influencing conformational stability .

Biological Activity

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H10F2N2O3

- Molecular Weight : 316.26 g/mol

- IUPAC Name : (9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

The biological activity of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Studies

-

Antioxidant Study : In a controlled experiment involving human cell lines exposed to oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.

Treatment Group ROS Levels (µM) Percentage Reduction Control 25 - Compound Treatment 15 40% -

Anti-inflammatory Study : In a mouse model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 200 150 Compound Treatment 100 75 -

Anticancer Study : A study evaluating the effect on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at higher concentrations.

Concentration (µM) Cell Viability (%) 0 100 10 80 50 40 100 <20

Research Findings

Recent research has focused on the synthesis and characterization of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives to enhance its biological activity. Modifications at the methoxy and fluorine positions have been shown to improve its potency against specific cancer types.

Synthesis Methods

The synthesis typically involves multi-step organic reactions including:

- Electrophilic aromatic substitution for fluorination.

- Nucleophilic substitution for methoxylation.

- Cyclization reactions to form the spiro structure.

Q & A

Q. What are the common synthetic routes for preparing Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives?

- Methodological Answer : The Bucherer–Bergs reaction is widely used to synthesize the spiro-imidazolidine core from ketones. For example, fluorene-9-spiro-4′-thiazolidine-2′,5′-dithione reacts with hydrazine to form derivatives with high functional group tolerance and minimal side products . Alkaline hydrolysis (e.g., Ba(OH)₂) of spiro(fluoren-9,4′-imidazolidine)-2′,5′-dione intermediates has also been employed to generate α-aminophosphonic acids . Multi-step syntheses involving N-alkylation and condensation with aromatic amines (e.g., phenylpiperazines) yield derivatives with moderate to good yields (32–65%) . Table 1 : Key Synthetic Routes

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and imidazolidine ring vibrations .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic connectivity (e.g., fluorene protons at δ 7.0–8.0 ppm and imidazolidine carbons at δ 160–180 ppm) .

- Mass Spectrometry (MS) : ESI+ or HRMS validates molecular weight (e.g., m/z 372 for azaspiro derivatives) .

- X-ray Crystallography : Resolves spirocyclic torsion angles (e.g., 78.73° between hydantoin and benzene rings) .

Q. What biological activities have been reported for Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives in pharmacological studies?

- Methodological Answer : The compound AL1576 (spiro-(2,7-difluoro-7H-fluorene-9,4′-imidazolidine)-2′,5′-dione) is a potent aldose reductase inhibitor used to delay diabetic cataracts . Structural analogs exhibit cytotoxicity (e.g., IC₅₀ values <10 µM in cancer cell lines) via spirocyclic conformational rigidity enhancing target binding .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives?

- Methodological Answer : Polymorphs with enantiotropic phase transitions (e.g., order-disorder conformational differences in imidazolidine rings) exhibit altered bioactivity. For example, AL1576’s spirocyclic twist (78.73°) optimizes steric fit in aldose reductase’s catalytic pocket . Computational docking studies should correlate torsion angles (from XRD data) with inhibitory potency .

Q. What strategies can improve the yield of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives in multi-step syntheses?

- Methodological Answer :

- Optimize Reaction Solvents : Polar aprotic solvents (e.g., DMSO) enhance N-alkylation efficiency .

- Catalytic Methods : Transition metals (e.g., Pd) may accelerate spirocyclization .

- Purification : Silica gel chromatography with gradient elution (0–10% MeOH in DMSO) resolves diastereomers .

Table 2 : Yield Optimization Strategies

| Strategy | Improvement Observed | Reference |

|---|---|---|

| Hydrazine as Nucleophile | No side products, high purity | |

| Gradient Chromatography | Purity >95% |

Q. How should researchers address contradictory reports on the enzyme inhibition profiles of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives?

- Methodological Answer : Contradictions (e.g., AL1576 as both aldose reductase inhibitor and dopamine synthesis modulator ) may arise from assay conditions (e.g., enzyme source, substrate concentration). To resolve:

- Comparative Studies : Test derivatives under standardized protocols (e.g., IC₅₀ measurements with recombinant enzymes).

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., 2,7-difluoro vs. methoxy groups) to isolate target effects .

Key Data Contradictions and Resolutions

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Variable bioactivity in enzyme assays | Standardize enzyme sources | |

| Inconsistent synthetic yields | Optimize solvent/catalyst systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.